molecular formula C11H12N2O5 B1296460 Ethyl 2-[(4-nitrobenzoyl)amino]acetate CAS No. 7512-77-8

Ethyl 2-[(4-nitrobenzoyl)amino]acetate

Cat. No. B1296460
CAS RN: 7512-77-8
M. Wt: 252.22 g/mol
InChI Key: FGQTXDKZTAZFRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(4-nitrobenzoyl)amino]acetate is a biochemical used for proteomics research . It has a molecular formula of C11H12N2O5 and a molecular weight of 252.22 .


Synthesis Analysis

The synthesis of Ethyl 2-[(4-nitrobenzoyl)amino]acetate can be achieved from Ethyl N-(diphenylmethylene)glycinate and 4-Nitrobenzoyl chloride .


Molecular Structure Analysis

The molecular structure of Ethyl 2-[(4-nitrobenzoyl)amino]acetate is represented by the formula C11H12N2O5 . More detailed structural analysis may require advanced spectroscopic techniques.

Scientific Research Applications

  • Application in Proteomics Research

    • Field : Biochemistry and Proteomics
    • Summary : Ethyl 2-[(4-nitrobenzoyl)amino]acetate is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions using molecular biology, biochemistry, and genetics.
    • Method : The specific methods of application or experimental procedures in proteomics research involving this compound are not detailed in the source .
    • Results : The outcomes of the research are not provided in the source .
  • Application in the Synthesis of Indole Derivatives

    • Field : Organic Chemistry
    • Summary : Ethyl 2-[(4-nitrobenzoyl)amino]acetate is used in the synthesis of indole derivatives . Indole derivatives are important in medicinal chemistry due to their presence in many natural products and pharmaceuticals.
    • Method : The compound is used in an aza-alkylation/intramolecular Michael cascade reaction with 2-bromo-4-nitroacetophenone, followed by desulfonation .
    • Results : The reaction results in the formation of Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate .
  • Application in Biochemical Research

    • Field : Biochemistry
    • Summary : Ethyl 2-[(4-nitrobenzoyl)amino]acetate is used in biochemical research . Biochemical research involves the study of the chemical substances and vital processes occurring in living organisms.
    • Method : The specific methods of application or experimental procedures in biochemical research involving this compound are not detailed in the source .
    • Results : The outcomes of the research are not provided in the source .
  • Application in the Synthesis of Hypoglycemic Agents

    • Field : Medicinal Chemistry
    • Summary : Ethyl 2-[(4-nitrobenzoyl)amino]acetate is used in the synthesis of hypoglycemic agents . Hypoglycemic agents are medications used in the treatment of diabetes mellitus to lower blood sugar levels.
    • Method : The compound is synthesized by alkylation of 4-nitrophenol with ethyl bromo-acetate followed by selective reduction of the nitro group .
    • Results : The synthesis results in the formation of ethyl-2-(4-aminophenoxy)acetate, a precursor for dual GK and PPARγ activators .
  • Application in Proteomics Research

    • Field : Biochemistry
    • Summary : Ethyl 2-[(4-nitrobenzoyl)amino]acetate is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions using molecular biology, biochemistry, and genetics.
    • Method : The specific methods of application or experimental procedures in proteomics research involving this compound are not detailed in the source .
    • Results : The outcomes of the research are not provided in the source .
  • Application in the Synthesis of Hypoglycemic Agents

    • Field : Medicinal Chemistry
    • Summary : Ethyl 2-[(4-nitrobenzoyl)amino]acetate is used in the synthesis of hypoglycemic agents . Hypoglycemic agents are medications used in the treatment of diabetes mellitus to lower blood sugar levels.
    • Method : The compound is synthesized by alkylation of 4-nitrophenol with ethyl bromo-acetate followed by selective reduction of the nitro group .
    • Results : The synthesis results in the formation of ethyl-2-(4-aminophenoxy)acetate, a precursor for dual GK and PPARγ activators .

Safety And Hazards

Ethyl 2-[(4-nitrobenzoyl)amino]acetate is intended for research use only and is not intended for diagnostic or therapeutic use . Detailed safety data sheets should be consulted for handling and potential hazards.

properties

IUPAC Name

ethyl 2-[(4-nitrobenzoyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c1-2-18-10(14)7-12-11(15)8-3-5-9(6-4-8)13(16)17/h3-6H,2,7H2,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQTXDKZTAZFRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50323034
Record name Ethyl N-(4-nitrobenzoyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50323034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(4-nitrobenzoyl)amino]acetate

CAS RN

7512-77-8
Record name 7512-77-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402848
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl N-(4-nitrobenzoyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50323034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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